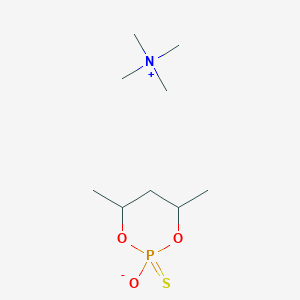![molecular formula C18H23N3O3 B6092681 N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B6092681.png)
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2,5-dimethyl-3-furohydrazide is a compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DHBF and is a furohydrazide derivative. DHBF has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for researchers to study.
作用機序
The mechanism of action of DHBF is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. DHBF has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, DHBF has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. These inhibitory effects could explain the anti-inflammatory and anticancer properties of DHBF.
Biochemical and Physiological Effects:
DHBF has been found to have a range of biochemical and physiological effects. In addition to its inhibitory effects on COX-2 and PKC, DHBF has been shown to inhibit the activity of other enzymes, including lipoxygenase and nitric oxide synthase. DHBF has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes. These effects could explain the anti-inflammatory and antioxidant properties of DHBF.
実験室実験の利点と制限
One advantage of using DHBF in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, DHBF has been shown to have a range of potential applications in scientific research, making it a versatile compound for researchers to study. However, one limitation of using DHBF is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
将来の方向性
There are many potential future directions for research on DHBF. One area of research could be to further investigate its anticancer properties and to develop new drugs based on DHBF. Additionally, research could be done to better understand the mechanism of action of DHBF and to identify other enzymes and signaling pathways that it affects. Finally, research could be done to investigate the potential applications of DHBF in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of DHBF involves the reaction of 4-(diethylamino)salicylaldehyde with 2,5-dimethylfurohydrazide in the presence of an acid catalyst. The resulting product is a yellow solid that can be purified by recrystallization. This synthesis method has been well-established in the literature and has been used by many researchers to obtain DHBF for their experiments.
科学的研究の応用
DHBF has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DHBF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. Additionally, DHBF has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
特性
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-21(6-2)15-8-7-14(17(22)10-15)11-19-20-18(23)16-9-12(3)24-13(16)4/h7-11,22H,5-6H2,1-4H3,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBSNOXMWCBDKD-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-fluorophenyl)-7-(2-hydroxyethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6092610.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6092617.png)

![2-(4-fluorophenyl)-4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092630.png)
![N-[4-(acetylamino)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6092637.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B6092648.png)
![methyl 2-[(2,4,6-trinitrophenyl)amino]benzoate](/img/structure/B6092649.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6092657.png)

![N-(4-ethoxyphenyl)-16-propyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B6092667.png)
![N'-{1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B6092675.png)

